molecular formula C38H36F3NaO8S B1668509 Iralukast sodium CAS No. 125617-94-9

Iralukast sodium

Cat. No. B1668509
M. Wt: 732.7 g/mol
InChI Key: UVMDAJYLEKEIPJ-RWRWEHELSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cgp 45715A, also known as iralukast, is a potent peptido-leukotriene antagonist for the use in diseases of the respiratory tract by antagonizing the bronchoconstrictive, mucus secretory and inflammatory effects of these leukotrienesand. It is a structural analogue of LTD4.

Scientific Research Applications

Trace-Level Quantitation in Human Plasma

Iralukast sodium, known for its application in treating asthma, posed analytical challenges in its quantitation during clinical trials. A sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed to analyze iralukast at low doses. The method addressed issues like the compound's instability under certain conditions and achieved a lower limit of quantitation (LLOQ) of 10 pg/mL. This method was crucial for obtaining plasma concentration-time profiles in moderate asthma patients (Majumdar, Bakhtiar, Melamed, & Tse, 2000).

Inhibition Effect on Copper Corrosion

Interestingly, research extended beyond medical applications to the field of corrosion science. Montelukast Sodium (a form of iralukast sodium) was investigated as a corrosion inhibitor for copper in acidic environments. The findings indicated that Montelukast Sodium adsorbs on the copper surface, acting as a mixed-type inhibitor, and follows Langmuir adsorption isotherm (Tan et al., 2017).

Delivery Strategies for Montelukast

A review detailed various emerging strategies for the delivery of montelukast, highlighting its bronchoprotective, anti-inflammatory, and anti-allergic properties. Strategies like formation of supramolecular adducts, encapsulation in nanoparticles and liposomes were explored to enhance montelukast's bioavailability and physico-chemical stability. New dosage forms were designed for non-enteric absorption, including absorption in the oral cavity and local action in the nasal mucosa or pulmonary epithelium (Barbosa, Almeida Paz, & Braga, 2016).

Stability-Indicating UPLC Method for Montelukast Impurities

Research focused on developing a Reverse Phase Ultra Performance Liquid Chromatography (RPUPLC) method for determining impurities in Montelukast sodium Oral Granules. This method, using a specific chromatographic separation technique, was essential for ensuring the purity and safety of the drug (Bapatu et al., 2012).

Fast Dissolving Oral Thin Films

A study explored montelukast sodium fast dissolving oral thin films as a potential solution for patients with difficulty swallowing tablets. The research indicated that these films, prepared by solvent casting technique, could improve the dissolution rate and patient compliance, particularly for the elderly and pediatric patients (Kapoor, 2015).

Dynamic Dissolution Testing for Oral Absorption Prediction

Dynamic dissolution testing was used to predict the oral absorption of montelukast sodium. The study aimed to develop a dissolution test method correlating with in vivo data, crucial for understanding and improving the drug's oral bioavailability (Okumu, DiMaso, & Löbenberg, 2008).

properties

CAS RN

125617-94-9

Product Name

Iralukast sodium

Molecular Formula

C38H36F3NaO8S

Molecular Weight

732.7 g/mol

IUPAC Name

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1

InChI Key

UVMDAJYLEKEIPJ-RWRWEHELSA-M

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iralukast sodium
Reactant of Route 2
Iralukast sodium
Reactant of Route 3
Iralukast sodium
Reactant of Route 4
Iralukast sodium
Reactant of Route 5
Reactant of Route 5
Iralukast sodium
Reactant of Route 6
Reactant of Route 6
Iralukast sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.